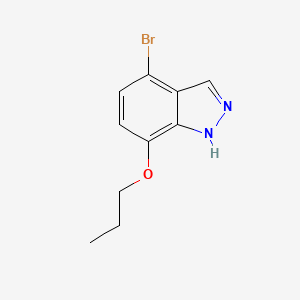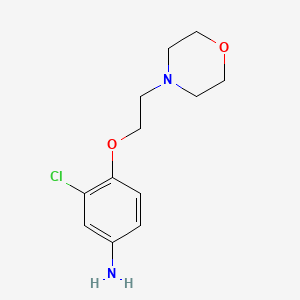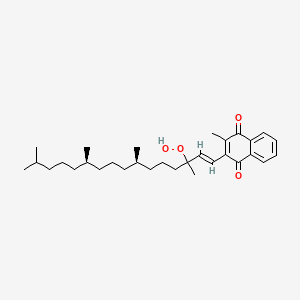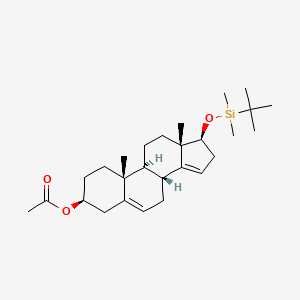
Fluchloraminopyr-tefuryl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluchloraminopyr-tefuryl is a synthetic herbicide belonging to the pyridyloxycarboxylic acid class. It is a proherbicide, meaning it requires chemical conversion to become an active herbicide. The compound is known for its broad-spectrum activity against various weeds and is particularly effective in agricultural settings .
Vorbereitungsmethoden
Fluchloraminopyr-tefuryl is synthesized through a series of chemical reactions. The synthetic route involves the esterification of fluchloraminopyr with tetrahydrofuran-2-ylmethanol. The reaction conditions typically include the use of a suitable catalyst and solvent under controlled temperature and pressure . Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Fluchloraminopyr-tefuryl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Fluchloraminopyr-tefuryl has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying herbicide mechanisms and developing new herbicidal agents.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive weed species.
Industry: This compound is used in the agricultural industry for weed control in various crops, including cereals, vegetables, and fruits .
Wirkmechanismus
Fluchloraminopyr-tefuryl exerts its herbicidal effects by interfering with the synthesis of nucleic acids and proteins in plants. It is rapidly absorbed by plants and disrupts cellular processes, leading to uncontrolled cell division and growth. This results in the formation of abnormal tissues and ultimately the death of the plant .
Vergleich Mit ähnlichen Verbindungen
Fluchloraminopyr-tefuryl is unique among herbicides due to its specific chemical structure and mode of action. Similar compounds include:
Fluroxypyr: Another pyridyloxycarboxylic acid herbicide with a similar mode of action but different chemical structure.
Clopyralid: A selective herbicide used for controlling broadleaf weeds, with a different chemical structure but similar herbicidal properties.
Triclopyr: A systemic herbicide used for woody plant control, with a different chemical structure but similar mode of action
This compound stands out due to its broad-spectrum activity and effectiveness in various environmental conditions, making it a valuable tool in modern agriculture.
Eigenschaften
CAS-Nummer |
2445983-82-2 |
|---|---|
Molekularformel |
C13H15Cl2FN2O4 |
Molekulargewicht |
353.17 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl (2R)-2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C13H15Cl2FN2O4/c1-6(13(19)21-5-7-3-2-4-20-7)22-12-9(15)10(17)8(14)11(16)18-12/h6-7H,2-5H2,1H3,(H2,17,18)/t6-,7?/m1/s1 |
InChI-Schlüssel |
RTONGXWQCWZDSR-ULUSZKPHSA-N |
Isomerische SMILES |
C[C@H](C(=O)OCC1CCCO1)OC2=NC(=C(C(=C2Cl)N)Cl)F |
Kanonische SMILES |
CC(C(=O)OCC1CCCO1)OC2=NC(=C(C(=C2Cl)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)








